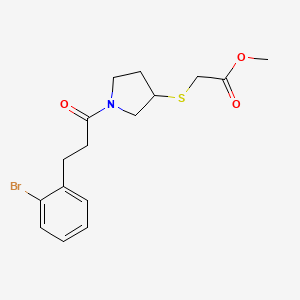

Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a 2-bromophenylpropanoyl group and a thioether-linked methyl acetate moiety. The bromine atom at the phenyl ring enhances lipophilicity and may influence halogen-bonding interactions in receptor binding .

Properties

IUPAC Name |

methyl 2-[1-[3-(2-bromophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3S/c1-21-16(20)11-22-13-8-9-18(10-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYJPHIFUORVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, identified by its CAS number 2034407-51-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.3 g/mol. The compound features a pyrrolidine ring, a thioether linkage, and a bromophenyl group, which are significant for its biological activity.

Pharmacological Activities

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of various compounds containing similar structural motifs to this compound. For instance, derivatives with bromine substituents have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that the bromophenyl moiety may contribute to increased antitumor efficacy .

2. Anti-inflammatory Effects

Compounds with similar thioester functionalities have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .

3. Antimicrobial Activity

The thioether group in the structure is known to enhance antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Receptor Interactions: The pyrrolidine moiety may facilitate binding to neurotransmitter receptors or enzymes involved in cellular signaling pathways.

- Cytotoxic Mechanisms: The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Case Studies

Study 1: Antitumor Efficacy

In vitro studies conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutic agents when used alone or in combination with doxorubicin. The combination treatment showed a synergistic effect, enhancing cytotoxicity and reducing cell viability significantly .

Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of thioester compounds found that this compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies on related thioacetate derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways that control cell proliferation and survival, making these compounds potential candidates for anticancer drug development .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in inflammatory conditions affecting the nervous system. Research indicates that similar thioesters can inhibit neuroinflammation, which is a contributing factor in neurodegenerative diseases. This application is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role in disease progression .

Pharmacological Applications

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. Compounds with similar structures have been evaluated for their ability to modulate pain pathways, potentially offering new avenues for pain management therapies .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of thioester compounds. Research has shown that derivatives can exhibit activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The unique structural features of this compound may enhance its efficacy compared to existing antimicrobial agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Methyl derivatives induced apoptosis in breast cancer cell lines | Potential for development as an anticancer therapeutic agent |

| Neuroprotective Evaluation | Thioester compounds reduced neuroinflammation markers in animal models | Possible treatment options for neurodegenerative diseases |

| Analgesic Testing | Demonstrated significant reduction in pain response in rodent models | New analgesics derived from this class may be developed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with several derivatives reported in recent studies (). Key comparisons are outlined below:

Table 1: Comparative Analysis of Structural and Functional Features

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Functional and Pharmacokinetic Insights

- Bromine vs. Methoxy/Cyano Substituents: The 2-bromophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to the 4-methoxyphenyl (logP ~3.5) and cyanomethoxy (logP ~2.1) groups in derivatives. Bromine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors, whereas methoxy/cyano groups prioritize polar interactions .

- Thioether vs. Ether/Oxygen Linkages : The thioacetate group in the target compound likely improves metabolic stability compared to oxygen-based esters (e.g., ethyl acetate in ). Sulfur’s lower electronegativity reduces susceptibility to esterase-mediated hydrolysis .

- Pyrrolidine vs. However, pyrimidine derivatives may exhibit stronger π-π stacking with biological targets .

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, and how can yield be maximized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine-thioether intermediate via nucleophilic substitution between a pyrrolidin-3-yl thiol and a methyl 2-bromoacetate derivative .

- Step 2: Propanoylation of the pyrrolidine nitrogen using 3-(2-bromophenyl)propanoic acid derivatives. Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide hydrochloride) are commonly employed for coupling .

- Optimization:

- Solvent choice: Dichloromethane (DCM) or acetonitrile improves reaction homogeneity and yield (reported 66–92% for analogous compounds) .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy:

- Mass spectrometry (HRMS): Validate the molecular ion peak (expected m/z ~425–430 for C₁₇H₂₀BrNO₃S) and fragmentation patterns .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .

Advanced: How do structural modifications (e.g., substituents on the pyrrolidine or aryl groups) influence biological activity?

Answer:

- Substituent effects:

- Pyrrolidine modifications: Replacing the propanoyl group with a sulfonamide (e.g., 2-chlorophenylsulfonyl) reduces lipophilicity, potentially decreasing membrane permeability .

- Aryl group variations: The 2-bromophenyl moiety enhances actoprotective activity compared to chlorophenyl or cyanophenyl analogs. For example, sodium salts of 2-bromophenyl derivatives showed 20–22% actoprotective effects in vivo, while ethyl/phenyl substitutions reduced activity .

- Cation selection: Sodium salts exhibit higher activity than potassium or 2-aminoethanol salts due to improved solubility and bioavailability .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values) for this compound?

Answer:

- Experimental variables:

- Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter observed IC₅₀ values. Standardize protocols using guidelines like NIH/NCBI recommendations .

- Compound stability: Perform stability studies (e.g., HPLC monitoring over 24h in PBS) to rule out degradation .

- Data normalization: Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to improve reproducibility .

Advanced: What computational and experimental approaches are recommended for studying target interactions?

Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), focusing on the bromophenyl group’s hydrophobic interactions and the thioether’s hydrogen-bonding potential .

- Biophysical methods:

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity adjustments: Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidine ring to improve aqueous solubility without compromising target binding .

- Prodrug strategies: Convert the methyl ester to a tert-butyl ester for enhanced stability in plasma, with enzymatic cleavage in target tissues .

- Metabolic profiling: Use liver microsome assays (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation) and adjust dosing regimens .

Basic: What are the key safety and handling precautions for this compound?

Answer:

- Toxicity data: Limited acute toxicity is reported, but assume potential irritancy (wear gloves, goggles).

- Storage: Store at –20°C in airtight containers under nitrogen to prevent oxidation of the thioether group .

- Waste disposal: Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.